
N-(2-Ethyl-2-hexenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-2-hexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group attached to a 2-ethyl-2-hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-2-hexenyl)aniline typically involves the reaction of aniline with 2-ethyl-2-hexenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is catalyzed by acids or bases to facilitate the nucleophilic addition of the aniline to the aldehyde group of 2-ethyl-2-hexenal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and cost-effectiveness. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-2-hexenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
N-(2-Ethyl-2-hexenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-2-hexenyl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The 2-ethyl-2-hexenyl chain may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethylhexyl)aniline
- N-(2-Hydroxyethyl)aniline
- N-(2-Methyl-2-hexenyl)aniline
Uniqueness
N-(2-Ethyl-2-hexenyl)aniline is unique due to the presence of the 2-ethyl-2-hexenyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
68258-67-3 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[(E)-2-ethylhex-2-enyl]aniline |
InChI |
InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+ |
InChI Key |
BYYMMAFVCCUWRF-UKTHLTGXSA-N |
Isomeric SMILES |
CCC/C=C(\CC)/CNC1=CC=CC=C1 |
Canonical SMILES |
CCCC=C(CC)CNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




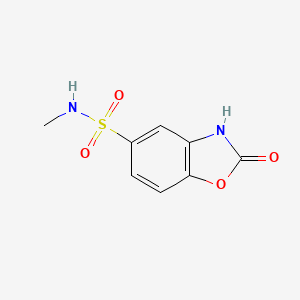
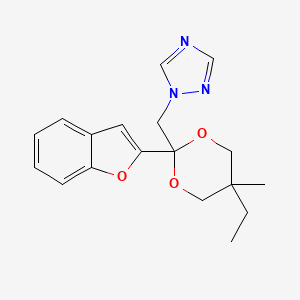



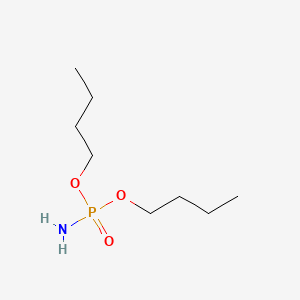
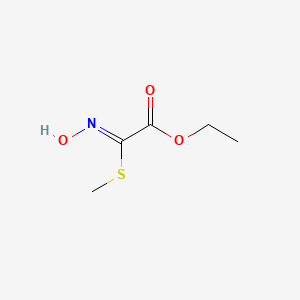
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)


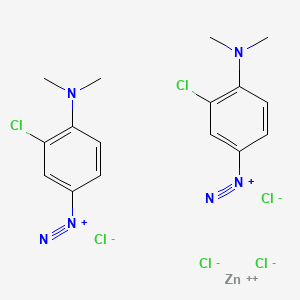
![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
